3-Isopropyl-7-methyl-1H-indazole is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are characterized by a fused benzene and pyrazole ring structure, which imparts unique chemical properties and biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer treatments.
The synthesis of 3-Isopropyl-7-methyl-1H-indazole can be derived from various precursors, including substituted indazoles and alkylating agents. The compound can be obtained through different synthetic routes that involve the manipulation of indazole derivatives.
3-Isopropyl-7-methyl-1H-indazole is classified under the category of indazoles, specifically as a substituted indazole due to the presence of isopropyl and methyl groups at specific positions on the indazole ring.
The synthesis of 3-Isopropyl-7-methyl-1H-indazole can be achieved through several methods, including:
For instance, one approach involves treating methyl 5-bromo-1H-indazole-3-carboxylate with isopropyl iodide in dimethylformamide, leading to regioselective N-alkylation. The reaction conditions, such as temperature and solvent choice, significantly influence the yield and selectivity of the desired product .
The molecular structure of 3-Isopropyl-7-methyl-1H-indazole consists of a five-membered pyrazole ring fused to a six-membered benzene ring. The specific positions of the isopropyl and methyl groups on the indazole framework contribute to its chemical properties.
The molecular formula for 3-Isopropyl-7-methyl-1H-indazole is , with a molecular weight of approximately 198.26 g/mol. The compound's structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for confirmation of its identity and purity.
3-Isopropyl-7-methyl-1H-indazole participates in various chemical reactions typical for indazoles, including:
One notable reaction pathway involves the formation of N-substituted indazoles through alkylation or acylation processes, where the reactivity is influenced by both steric and electronic factors associated with substituents on the ring .
The mechanism by which 3-Isopropyl-7-methyl-1H-indazole exerts its biological effects often involves modulation of signaling pathways relevant to inflammation and cancer cell proliferation. This compound may act as an inhibitor for specific kinases or enzymes involved in these pathways.
Studies have shown that certain indazole derivatives exhibit significant inhibitory activity against c-Jun N-terminal kinase (JNK), suggesting potential uses in treating inflammatory disorders . The precise mechanism often requires further elucidation through biochemical assays.
3-Isopropyl-7-methyl-1H-indazole typically appears as a crystalline solid. Its melting point and solubility characteristics depend on its purity and crystalline form.
Key chemical properties include:
Relevant analyses such as infrared spectroscopy (IR) and ultraviolet-visible spectroscopy (UV-Vis) provide additional insights into its functional groups and electronic transitions.
3-Isopropyl-7-methyl-1H-indazole has several scientific uses:
The amphoteric nature of indazoles necessitates precise control over alkylation sites (N1 vs. N2). For 3-isopropyl-7-methyl-1H-indazole, N1-alkylation is thermodynamically favored due to the benzenoid tautomer's stability (1H-indazole, ΔG = –37.03 kJ/mol vs. 2H-form) [7]. Isopropyl group installation at N1 requires electrophiles (e.g., isopropyl iodide) with cesium carbonate in dioxane (96% yield, 20:1 N1:N2 selectivity) . Methyl group introduction at C7 employs directed ortho-metalation: 7-methylindazole precursors undergo lithiation at C7 followed by methyl iodide quenching, achieving >90% regioselectivity [3] [6]. Computational studies (DFT) confirm cesium ion chelation with the C3-carbonyl/carboxamide group directs N1-alkylation, while steric effects favor N2-alkylation with bulky electrophiles [6].
Table 1: Regioselectivity in Indazole Alkylation
Electrophile | Base | Solvent | Temp (°C) | N1:N2 Ratio | Yield (%) |
---|---|---|---|---|---|
iPrI | Cs₂CO₃ | Dioxane | 90 | 20:1 | 96 |
iPrI | NaH | THF | 50 | 1:2.9 | 89 |
MeI | K₂CO₃ | DMF | RT | 1:1 | 52 |
Solvent polarity dictates ion pairing and reactivity. Non-polar solvents (dioxane) enhance Cs⁺ chelation with indazole N2 and C3 substituents, accelerating N1-alkylation (96% yield) . Polar aprotic solvents (DMF, DMSO) diminish selectivity due to cation solvation (≤60% yield) . Base strength critically influences kinetics: strong bases (NaH) promote kinetic N2-alkylation (N1:N2 = 1:2.9), while weaker bases (Cs₂CO₃) enable thermodynamic N1-control via reversible deprotonation . Microwave irradiation (100°C, 30 min) in toluene optimizes isopropyl group installation, reducing side-product formation [3].
Halogenation at C5/C7 enables late-stage functionalization. 7-Methyl-1H-indazole-5-carbaldehyde (CAS: 635712-40-2) serves as a key intermediate, where the aldehyde directs electrophilic bromination to C4 or C6 [8]. Selective C5-bromination employs NBS (N-bromosuccinimide) in DCM at 0°C (78% yield), while iron(III) chloride chlorinates C7 in acetic acid (82% yield) [1]. Halogenated intermediates undergo Suzuki-Miyaura couplings for aryl group installation or reduction for methyl group synthesis. Protecting groups (Boc) prevent N-alkylation during halogenation [6] [8].
Table 2: Halogenation Conditions for Indazole Intermediates
Substrate | Reagent | Conditions | Position | Yield (%) |
---|---|---|---|---|
7-Methyl-1H-indazole | NBS | DCM, 0°C, 2 h | C5 | 78 |
3-Isopropyl-1H-indazole | Cl₂, FeCl₃ | AcOH, RT, 12 h | C7 | 82 |
5-Bromo-1H-indazole-3-carboxylate | Br₂ | DMF, 90°C, 1 h | C5 | 95 |
Palladium-catalyzed couplings install isopropyl groups at pre-halogenated sites. Suzuki reactions with isopropylboronic acid require Pd(PPh₃)₄/K₃PO₄ in dioxane/water (70°C, 12 h), but suffer from protodeboronation [3]. Alternative approaches use Negishi coupling: zinc-isopropyl complexes react with 5-bromo-7-methylindazole under Pd(dppf)Cl₂ catalysis (82% yield) [3]. For C3-functionalization, Knochel-type magnesiation (TMPMgCl·LiCl) at C3 followed by isopropyl iodide quenching achieves 85% yield .
Boc protection (di-tert-butyl dicarbonate, DMAP, THF) blocks N1 selectively, suppressing tautomerism during C7-methylation (94% yield) [6]. TMS protection (chlorotrimethylsilane, imidazole) offers transient N1-shielding for halogenation (≤2 h stability), but is prone to hydrolysis [8]. Boc groups stabilize indazole rings against strong bases (e.g., n-BuLi) during ortho-metalation .
Boc deprotection uses TFA/DCM (1:1, 25°C, 1 h; 95% yield) or HCl/dioxane (4M, 80% yield) . TMS removal occurs spontaneously upon aqueous workup. Critical considerations:
Table 3: Protection/Deprotection Efficiency
Protecting Group | Installation Reagent | Deprotection Reagent | Yield (%) |
---|---|---|---|
Boc | (Boc)₂O, DMAP | TFA/DCM | 95 |
TMS | TMSCl, imidazole | H₂O | 88 |
Compound Names in Article:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: